molecular formula C15H18O3 B8260699 (1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

(1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B8260699
M. Wt: 246.30 g/mol
InChI Key: BHYMTDKCLWOLPN-YPMHNXCESA-N
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Description

(1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is an organic compound with a complex structure that includes a cyclopentane ring, a carboxylic acid group, and a 3-methylphenyl group

Preparation Methods

The synthesis of (1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. The reaction typically involves the use of palladium catalysts and boron reagents under specific conditions to achieve the desired product.

Chemical Reactions Analysis

(1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes and receptors. In medicine, it could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects. Industrially, it may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of (1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

(1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as cis-N-(3-chloro-2-methylphenyl)hexahydrophthalamic acid While both compounds share structural similarities, they may differ in their chemical properties, reactivity, and applications

Properties

IUPAC Name

(1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10-3-2-4-12(7-10)14(16)9-11-5-6-13(8-11)15(17)18/h2-4,7,11,13H,5-6,8-9H2,1H3,(H,17,18)/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYMTDKCLWOLPN-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC2CCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)C[C@@H]2CC[C@@H](C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601149700
Record name rel-(1R,3S)-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601149700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733740-25-5
Record name rel-(1R,3S)-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,3S)-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601149700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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